molecular formula C20H25N3O4S B2748206 N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-94-3

N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Katalognummer: B2748206
CAS-Nummer: 688053-94-3
Molekulargewicht: 403.5
InChI-Schlüssel: FLJORDAKRWKBJB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a structurally complex quinazoline derivative characterized by a fused [1,3]dioxolo ring system and a thioxo (C=S) group at position 6 of the quinazoline core. The molecule features a hexanamide chain linked to a cyclopentyl substituent, which distinguishes it from analogs with aromatic or bulkier amide groups.

Eigenschaften

IUPAC Name

N-cyclopentyl-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c24-18(21-13-6-3-4-7-13)8-2-1-5-9-23-19(25)14-10-16-17(27-12-26-16)11-15(14)22-20(23)28/h10-11,13H,1-9,12H2,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJORDAKRWKBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide typically involves a multi-step process. Starting from readily available precursors, the synthesis proceeds through various reaction types, including cyclization, oxidation, and thiolation. Reaction conditions are optimized to ensure high yield and purity of the final product. These conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to drive the desired transformations.

Industrial Production Methods:

For large-scale production, this compound can be synthesized using flow chemistry techniques, allowing for continuous production and improved control over reaction parameters. Industrial methods also prioritize environmentally friendly processes, minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions:

N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: Reductive reactions can alter the oxidation state of certain atoms, affecting the compound's reactivity.

  • Substitution: Reacts with various nucleophiles or electrophiles, leading to the substitution of specific functional groups.

Common Reagents and Conditions:

Reactions involving this compound often utilize reagents such as peroxides (for oxidation), reducing agents like hydrides, and various organometallic compounds for substitution reactions. Conditions typically include controlled temperatures, inert atmospheres, and specific solvents to maintain the stability of intermediates and products.

Major Products:

The reactions of this compound can yield a range of products, depending on the specific reaction and conditions. These products often retain the core structure but exhibit functional modifications that enhance their utility in scientific research.

Wissenschaftliche Forschungsanwendungen

This compound has significant applications across various fields:

  • Chemistry: Used as a building block for more complex molecules and in studying reaction mechanisms.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals targeting specific diseases.

  • Industry: Utilized in the synthesis of advanced materials and as a precursor for specialty chemicals.

Wirkmechanismus

The mechanism of action of N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets, leading to changes in their activity or function. These interactions can trigger various biochemical pathways, resulting in the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Heterocycle Differences

  • The target compound and the analog in share a [1,3]dioxolo[4,5-g]quinazoline core, which is absent in the imidazopyridine-based compound from . The quinazoline scaffold is known for its role in kinase inhibition, whereas imidazopyridines are often explored for antimicrobial or anti-inflammatory applications.

Substituent Effects

  • This difference may influence metabolic stability or target binding.
  • Amide Group : The cyclopentyl substituent in the target compound likely reduces steric hindrance and improves lipophilicity relative to the 4-methoxybenzyl group in , which may enhance membrane permeability.

Functional Additions

  • The imidazopyridine derivative in features a 4-nitrophenyl group and ester functionalities, which are absent in the quinazoline-based compounds. These groups may confer distinct electronic properties or solubility profiles.

Hypothetical Pharmacological Implications

While biological data are unavailable for the target compound, structural comparisons suggest:

  • The thioxo group may enhance binding to cysteine-rich enzymatic active sites (e.g., proteases or dehydrogenases) compared to thioether analogs .
  • The cyclopentyl amide could reduce metabolic degradation relative to benzyl-derived substituents, as aromatic systems are often prone to cytochrome P450 oxidation.

Biologische Aktivität

N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a cyclopentyl group attached to a hexanamide chain and a dioxoloquinazoline core. Its molecular formula is C20H25N3O4SC_{20}H_{25}N_{3}O_{4}S with a molecular weight of 403.5 g/mol. The intricate structure contributes to its biological activity by enabling interactions with various biological targets.

The mechanism of action for this compound involves binding to specific enzymes or receptors within the body. This binding alters the activity of these targets, which can lead to significant biochemical changes and therapeutic effects. The compound's ability to inhibit certain pathways makes it a candidate for further pharmacological studies.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. For example, one study reported that the compound selectively inhibited HOP-92 (log GI(50) = -6.01) and U251 (log GI(50) = -6.00) cell lines, showcasing its potential as an anticancer agent .

Antimicrobial Properties

This compound has also been evaluated for antimicrobial activity. Several derivatives have shown significant inhibition against bacterial strains, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

Study Focus Findings
Study 1 Anticancer ActivityCompound showed significant cytotoxicity against NSCLC cell lines with log GI(50) values indicating strong activity.
Study 2 Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth in vitro, suggesting broad-spectrum antimicrobial potential.
Study 3 Mechanism ExplorationIdentified specific enzyme interactions that mediate the compound's biological effects.

Comparative Analysis

When compared to similar compounds within the quinazoline family, this compound exhibits enhanced potency due to its unique structural modifications. These modifications allow for improved binding affinity and selectivity towards biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and optimization strategies for synthesizing N-cyclopentyl-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization of quinazoline precursors, thiolation at the C6 position, and coupling with hexanamide derivatives. Critical steps require temperature control (e.g., 60–80°C for cyclization) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential for isolating the target compound .

Q. How can researchers characterize the compound’s structural and physicochemical properties?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the quinazoline core and substituent positions. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (e.g., ~430–440 g/mol range for analogs). LogP (~3.02) and polar surface area (~68.88 Ų) predict moderate lipophilicity and bioavailability .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) and cytotoxicity screens (MTT assays on cancer cell lines like HeLa or MCF-7). Anti-inflammatory activity can be assessed via COX-2 inhibition or TNF-α suppression in macrophage models .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. arylalkyl substituents) affect bioactivity?

  • Methodological Answer : Comparative SAR studies show that cyclopentyl groups enhance target selectivity by reducing off-target interactions, while arylalkyl chains (e.g., 4-methylphenyl) improve binding to hydrophobic pockets in kinases. Replacements at the C6-thioxo position with sulfonamides or carbamates alter metabolic stability .

Q. What experimental approaches resolve contradictions in reported biological activities across analogs?

  • Methodological Answer : Discrepancies in IC50 values (e.g., anti-cancer vs. anti-inflammatory potency) may arise from assay conditions (e.g., serum concentration, incubation time). Use orthogonal assays (e.g., SPR for binding affinity, transcriptomics for pathway validation) and standardized protocols (e.g., CLIA-compliant labs) to reconcile data .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

  • Methodological Answer : Dock the compound into androgen receptor (AR) or kinase domains (PDB IDs: 2AM9, 1M17) using AutoDock Vina. Analyze binding poses for hydrogen bonds (e.g., quinazoline N1 with AR Asp695) and hydrophobic interactions. MD simulations (NAMD/GROMACS) assess stability over 100 ns trajectories .

Q. What strategies mitigate solubility limitations for in vivo studies?

  • Methodological Answer : Formulate as nanocrystals (via wet milling) or use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility. Pharmacokinetic studies in rodents (IV/PO administration) can validate bioavailability improvements .

Q. How do researchers optimize synthetic yield while minimizing toxic byproducts?

  • Methodological Answer : Employ DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading). Green chemistry techniques (e.g., microwave-assisted synthesis) reduce reaction time and byproduct formation. Monitor purity via UPLC-MS/MS with ≤0.1% impurity thresholds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.